2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid
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Overview
Description
2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid is an organic compound with the molecular formula C17H17NO5 It is characterized by the presence of a naphthalene ring, an acetamido group, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid typically involves the reaction of naphthalene-2-ylacetic acid with a suitable amine, followed by the introduction of a pentanedioic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthyl)acetamide: Similar structure with a naphthalene ring and an acetamido group.
Naphthalene-2-acetic acid: Contains a naphthalene ring and an acetic acid group.
Uniqueness
2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid is unique due to the presence of both an acetamido group and a pentanedioic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-15(18-14(17(22)23)7-8-16(20)21)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,18,19)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPVZWDTHNZXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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